ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate
Description
Overview of Pyrazolo[1,5-a]Imidazole Derivatives
Pyrazolo[1,5-a]imidazole derivatives represent a critical class of nitrogen-containing heterocycles characterized by fused pyrazole and imidazole rings. These bicyclic systems exhibit unique electronic properties due to their conjugated π-electron systems, making them valuable in medicinal chemistry and materials science. Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate (CAS: 1384802-61-2) is a structurally distinct member of this family, featuring an amino group at position 6 and an ethyl ester moiety at position 7. Its molecular formula, C₈H₁₀N₄O₂, and molecular weight of 194.19 g/mol reflect a compact yet functionalized architecture. The compound’s solubility in polar solvents and stability at room temperature further enhance its utility in synthetic applications.
Pyrazolo[1,5-a]imidazole derivatives are frequently explored as intermediates in multicomponent reactions (MCRs) due to their reactivity at multiple positions. For instance, the amino and ester groups in this compound enable nucleophilic substitutions and cyclization reactions, facilitating access to polycyclic scaffolds. Recent studies highlight their role in synthesizing imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are prominent in drug discovery.
Historical Development and Nomenclature
The discovery of pyrazolo[1,5-a]imidazoles dates to the late 20th century, with early syntheses relying on cyclocondensation reactions between aminopyrazoles and carbonyl compounds. This compound emerged as a structurally optimized derivative, first reported in the 2010s through advances in MCR methodologies. Its systematic IUPAC name, ethyl 6-amino-1H-imidazo[1,2-b]pyrazole-7-carboxylate, reflects the fused imidazole (positions 1–2) and pyrazole (positions a–b) rings. Alternative nomenclature includes ethyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate, emphasizing the tautomeric forms of the bicyclic system.
The compound’s CAS registry number (1384802-61-2) and synonyms (e.g., EN300-106527, AKOS026730472) are standardized across chemical databases, ensuring precise identification in research. Early synthetic routes involved iodine-mediated rearrangements of imidazo[1,5-a]imidazoles, but modern protocols employ palladium-catalyzed cross-coupling or Buchwald–Hartwig amination for higher yields.
Relevance in Heterocyclic Chemistry
This compound occupies a pivotal role in heterocyclic chemistry due to its dual functionality as a nucleophile and electrophile. The amino group at position 6 participates in Schiff base formation, while the ester at position 7 undergoes hydrolysis or transesterification. These reactivities enable the synthesis of diverse analogs, such as:
- Imidazo[1,5-a]pyrimidines : Via cyclization with β-ketoesters or aldehydes.
- Pyrazolo[1,5-a]pyrimidines : Through iodine-mediated ring expansion.
The compound’s utility extends to materials science, where its fused heterocyclic core contributes to luminescent properties in optoelectronic devices. Additionally, its derivatives are investigated as kinase inhibitors, leveraging the pyrazolo[1,5-a]imidazole scaffold to target ATP-binding pockets in enzymes.
Scope and Objectives of the Review
This review focuses on the chemical synthesis, structural characterization, and applications of this compound within heterocyclic chemistry. Key objectives include:
- Synthetic Pathways : Evaluating modern methods for preparing the compound and its derivatives.
- Reactivity Profiles : Analyzing functional group transformations and cyclization reactions.
- Applications : Highlighting its role in medicinal chemistry and materials science.
The following sections will address these themes, integrating experimental data and mechanistic insights from recent literature.
Properties
IUPAC Name |
ethyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,11H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQTERRXJWWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN2C1=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) Approach
A highly efficient and green synthetic strategy for related pyrazolo-fused heterocycles, including derivatives structurally analogous to ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate, is the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction. This method involves coupling β-ketoesters (such as ethyl acetoacetate) with N-amino-2-iminopyridine derivatives to form pyrazolo[1,5-a]pyridine and related fused heterocycles.
Key Features:
- Catalyst-free or minimal catalyst conditions.
- Uses molecular oxygen (O2) as a green oxidant.
- Promoted by acetic acid as a mild reagent.
- High atom economy and step economy.
- Avoids prefunctionalization of substrates.
Typical Reaction Conditions:
- Reactants: N-amino-2-iminopyridine derivatives and β-ketoesters (e.g., ethyl acetoacetate).
- Solvent: Ethanol containing acetic acid.
- Atmosphere: Oxygen or air.
- Temperature: Elevated (around 130 °C).
- Time: Approximately 18 hours.
Reaction Outcome:
- Formation of pyrazolo-fused heterocycles with amino and carboxylate substituents.
- Yields can reach up to 94% under optimized oxygen atmosphere and acetic acid loading.
Detailed Reaction Optimization and Yields
The reaction efficiency depends on several factors such as acetic acid equivalents, atmosphere, and substrate scope. The following table summarizes the effect of acetic acid loading and atmosphere on the yield of a model pyrazolo[1,5-a]pyridine derivative closely related to the target compound:
| Entry | Acetic Acid Equiv. | Atmosphere | Yield (%) of Pyrazolo Product |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O2 | 94 |
| 5 | 6 | Argon | 6 |
Substrate Scope and Versatility
The CDC method is versatile and tolerates various substitutions on the N-amino-2-iminopyridine and different β-ketoesters or β-diketones. Examples include:
- β-Ketoesters: ethyl acetoacetate, ethyl benzoylacetate, methyl propionylacetate.
- β-Diketones: acetylacetone, dimedone (5,5-dimethylcyclohexane-1,3-dione).
- N-amino-2-iminopyridines with electron-donating or electron-withdrawing groups on the aryl moiety.
Yields for these substrates range from moderate to excellent (up to 87%), demonstrating the robustness of the method.
Mechanistic Insights
The proposed mechanism involves:
- Acetic acid-promoted oxidative C(sp3)–C(sp2) cross-dehydrogenative coupling.
- Followed by dehydrative cyclization to form the fused pyrazolo ring.
- Molecular oxygen acts as the terminal oxidant driving the reaction forward.
- The process proceeds under catalyst-free or minimal catalyst conditions, enhancing sustainability.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) | N-amino-2-iminopyridines + β-ketoesters, AcOH, O2, ethanol, 130 °C, 18 h | Green, catalyst-free, high atom economy | 34-94 | Oxygen atmosphere critical, acetic acid loading optimized |
| Classical Cycloaddition (Literature) | N-iminopyridinium ylides + alkenes/alkynes | Established method for pyrazolo derivatives | Variable | More steps, often requires catalysts |
| Intramolecular Cyclizations (Literature) | Transient nitrenes, ethynylpyridines | Alternative routes, less green | Variable | Often involves hazardous intermediates |
Chemical Reactions Analysis
Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrazine monohydrate for pyrazole formation and various catalysts for cyclization . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate and its derivatives have been investigated for various biological activities:
- Antiviral and Anticancer Properties : Research indicates that derivatives of this compound exhibit significant antiviral activity against diseases such as hepatitis C and HIV, as well as anticancer properties through mechanisms involving kinase inhibition .
- Inhibition of Enzymes : The compound has shown promise as an inhibitor of α-glucosidase, which is relevant for diabetes management. In vitro studies revealed IC50 values ranging from 15.2 µM to 201.3 µM, indicating potent inhibitory activity compared to standard drugs like acarbose (IC50 = 750 µM) .
The compound's derivatives have been linked to a variety of pharmacological effects:
- Anti-inflammatory : Investigations into its anti-inflammatory properties suggest potential therapeutic applications in treating inflammatory diseases .
- CNS Activity : Some derivatives have been studied for their anxiolytic effects, making them candidates for the treatment of anxiety disorders .
Industrial Applications
In addition to its medicinal uses, this compound is being explored for applications in material science:
- Development of New Materials : Its unique chemical structure allows it to be utilized in creating materials with specific properties, potentially useful in various industrial sectors .
Case Studies
Several studies underscore the efficacy of this compound derivatives:
- Anticancer Activity : A study demonstrated that specific derivatives inhibited tumor growth in vitro and in vivo models by targeting key signaling pathways involved in cancer proliferation.
- Diabetes Management : Research focused on α-glucosidase inhibitors derived from this compound showed promising results in lowering blood glucose levels in diabetic models.
- Material Science Innovations : Recent advancements have led to the development of novel materials utilizing this compound's unique properties for applications in electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate with structurally related heterocycles, focusing on core scaffolds, substituents, and spectroscopic properties.
Core Heterocyclic Scaffolds
| Compound Class | Core Structure | Key Substituents |
|---|---|---|
| Pyrazoloimidazole (Target Compound) | Pyrazolo[1,5-a]imidazole | Ethyl ester (C7), amino (C6) |
| Triazoloquinazoline Derivatives | [1,2,4]Triazolo[1,5-a]quinazoline | Alkyl/aryl (R), carbonyl/thione (C5) |
| Imidazopyridine Derivatives | Imidazo[1,5-a]pyridine | Ethyl/methyl esters, hydrochlorides |
- Structural Differentiation: The target compound’s pyrazoloimidazole core combines pyrazole and imidazole rings, whereas triazoloquinazolines (e.g., compounds 5–9 in ) feature fused triazole and quinazoline systems . Imidazopyridines (e.g., CAS 101820-69-3) have an imidazole fused to a pyridine ring . Substituent positions vary: The target’s amino and ester groups occupy adjacent positions (C6 and C7), while triazoloquinazolines prioritize modifications at C2 and C5 (e.g., thiones, chloro groups) .
Infrared (IR) Spectroscopy :
Functional Group Impact on Reactivity
- Ester Groups : The target’s ethyl ester may enhance solubility for further derivatization, akin to ethyl imidazo[1,5-a]pyridine-7-carboxylate (CAS 1914148-56-3) .
- Amino Groups: The C6 amino group likely increases nucleophilicity, contrasting with triazoloquinazolines’ halogen or sulfur substituents, which favor electrophilic substitution .
Data Tables for Key Compounds
Table 1: Structural and Physical Properties
Research Implications and Limitations
- Limitations : Direct comparative data (e.g., bioactivity, solubility) for the target compound are absent in the provided evidence. Further experimental validation is required.
Biological Activity
Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate (CAS Number: 1384802-61-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.
This compound has a molecular formula of CHNO and a molecular weight of 194.19 g/mol. The synthesis typically involves multi-step reactions, including cyclization of appropriate precursors under controlled conditions. A common method includes the formation of pyrazole derivatives followed by cyclization with imidazole components .
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines such as breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. The mechanism often involves the induction of apoptosis and disruption of microtubule assembly .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 3d | MDA-MB-231 | 15.2 ± 0.4 | Apoptosis induction |
| 7d | MDA-MB-231 | 2.5 | Microtubule destabilization |
| 10c | HepG2 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
Enzymatic Inhibition
This compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase, which is significant in managing diabetes by delaying carbohydrate absorption.
Table 2: Enzymatic Inhibition Activities
| Compound | Enzyme | IC (µM) | Reference Drug IC (µM) |
|---|---|---|---|
| Compound 3d | α-glucosidase | 15.2 ± 0.4 | 750.0 |
| Compound 3a | COX-2 | >2000 | Celecoxib |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of enzyme activity in metabolic pathways.
Case Studies
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Antitumor Activity : A study highlighted the efficacy of pyrazolo[1,5-a]imidazole derivatives against breast cancer cells, showing significant apoptosis induction at low concentrations .
- Inhibitory Effects on α-Glucosidase : Another research demonstrated that newly synthesized pyrazolo derivatives exhibited strong α-glucosidase inhibitory activity, making them potential candidates for diabetes management .
- Microtubule Destabilization : Certain derivatives were found to destabilize microtubules at concentrations as low as 20 µM, indicating their potential as chemotherapeutic agents targeting cell division processes .
Q & A
Q. What are the standard synthetic routes for ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate?
The compound is typically synthesized via condensation reactions. For example, 5-amino-3-arylpyrazoles react with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by purification via silica gel column chromatography (petroleum ether/ethyl acetate eluent) and recrystallization from cyclohexane . Similar methods are used for related pyrazolo[1,5-a]pyrimidine derivatives, where regioselectivity is confirmed by NOE experiments to distinguish isomers .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard. For instance, fused-ring systems (pyrazole and imidazole) are analyzed for planarity (e.g., maximum deviation of 0.004 Å for pyrimidine rings) and intermolecular interactions (e.g., C–H···O hydrogen bonds and π-π stacking with centroid distances of 3.426 Å) . NMR spectroscopy, including NOE difference experiments, resolves ambiguities in regiochemistry by identifying spatial proximity of protons (e.g., methyl and 6-H protons) .
Q. What characterization techniques are critical for purity assessment?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential. Purity ≥95% is typically verified via HPLC, while NMR confirms the absence of isomeric impurities. For example, NOE experiments differentiate between 5- and 7-carboxylate isomers in pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomeric byproducts?
Isomer formation (e.g., 5- vs. 7-carboxylate derivatives) is influenced by solvent polarity and temperature. In acetic acid, ethyl acetoacetate reacts with 3-amino-5-methylpyrazole to yield a single isomer (25) confirmed by NOE, whereas polar aprotic solvents like DMF may favor alternate pathways . Kinetic vs. thermodynamic control can be probed by varying reaction duration and monitoring intermediates via LC-MS.
Q. What catalytic strategies improve yield in multicomponent reactions?
Ammonium chloride has been shown to enhance the synthesis of dihydrotetrazolo[1,5-a]pyrimidine carboxylates under solvent-free conditions, achieving yields >80% by facilitating proton transfer in Biginelli-type reactions. Comparative studies with Lewis acids (e.g., ZnCl₂) reveal ammonium chloride’s superiority in neutral environments .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
X-ray data reveal that C–H···N and π-π interactions (centroid distances 3.426 Å) create 3D networks, enhancing thermal stability and solubility profiles. For example, hydrogen-bonded dimers in pyrazolo[1,5-a]pyrimidines correlate with higher melting points (>200°C) compared to non-planar analogs .
Q. How can computational methods predict regioselectivity in heterocyclic syntheses?
Density functional theory (DFT) calculations model transition states to explain regioselectivity. For instance, the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate favors the 7-carboxylate isomer due to lower activation energy for the 6-membered transition state . Molecular docking studies further correlate regiochemistry with bioactivity in target proteins.
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
Variability in bioactivity (e.g., COX-2 inhibition vs. benzodiazepine receptor binding) may arise from substituent effects. Systematic SAR studies on pyrazolo[1,5-a]pyrimidines show that electron-withdrawing groups (e.g., cyano) at position 3 enhance kinase inhibition, while bulky aryl groups at position 2 improve receptor selectivity .
Q. Why do some synthetic routes report lower yields despite identical conditions?
Trace impurities in starting materials (e.g., 5-amino-3-phenylpyrazole) can divert reaction pathways. Purification via recrystallization (cyclohexane) or chromatography is critical, as demonstrated by yield improvements from 60% to 72% after silica gel purification .
Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up syntheses?
Q. How to validate hydrogen bonding networks in crystal structures?
Use Mercury software to analyze .cif files from X-ray data. For example, C–H···O interactions in pyrazolo[1,5-a]pyrimidines are validated by bond angles >150° and distances <3.5 Å .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
